N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE
Overview
Description
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a chlorophenoxy group, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the ethyl group: The benzodioxole intermediate is then alkylated with an appropriate ethylating agent.
Attachment of the chlorophenoxy group: The final step involves the reaction of the ethylated benzodioxole with 4-chlorophenoxyacetyl chloride under basic conditions to form the desired amide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The benzodioxole moiety is known to interact with proteins involved in cell signaling and regulation, while the chlorophenoxy group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE can be compared with other similar compounds, such as:
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(1,3-BENZODIOXOL-5-YLMETHYLENE)AMINE:
1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: This compound features a benzodioxole group with an ethanol moiety, making it useful in different chemical reactions and applications.
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-1-[2-(1H-IMIDAZOL-1-YL)-6-METHYLPYRIMIDIN-4-YL]-D-PROLINAMIDE: This compound has a more complex structure and is studied for its potential pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-chlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11(12-2-7-15-16(8-12)23-10-22-15)19-17(20)9-21-14-5-3-13(18)4-6-14/h2-8,11H,9-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLOHFLIFSQYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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